1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol
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Overview
Description
1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol is a heterocyclic compound that has gained attention due to its potential use in scientific research. This compound is synthesized through a multistep process and has been found to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol is not fully understood. However, it has been proposed that it works by inhibiting various enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication.
Biochemical And Physiological Effects
1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol has various biochemical and physiological effects. It has been found to have antioxidant activity, which is important in protecting cells from oxidative damage. It has also been found to have antiproliferative activity, which is important in preventing the growth and spread of cancer cells. It has also been found to have anti-inflammatory activity, which is important in reducing inflammation in the body.
Advantages And Limitations For Lab Experiments
The advantages of using 1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol in lab experiments include its potential as a lead compound for the development of new drugs and its various biochemical and physiological effects. However, there are also some limitations. For example, the mechanism of action is not fully understood, and more research is needed to fully understand its potential as a drug candidate.
Future Directions
There are several future directions for research on 1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol. One direction is to further investigate its potential as a lead compound for the development of new drugs. Another direction is to investigate its potential as an anti-inflammatory agent. Additionally, more research is needed to fully understand its mechanism of action and its potential limitations as a drug candidate.
Conclusion:
1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol is a heterocyclic compound that has potential as a lead compound for the development of new drugs. It has various biochemical and physiological effects, including anticancer, antifungal, and antibacterial activities. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential as a drug candidate. There are several future directions for research on this compound, including investigating its potential as an anti-inflammatory agent and further investigating its mechanism of action.
Synthesis Methods
The synthesis of 1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol involves a multistep process. The first step involves the reaction of o-phenylenediamine with thioacetamide to give 2-mercapto benzimidazole. This intermediate is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to give 2-(2-oxo-2-phenylethyl) benzimidazole. This compound is then cyclized using sodium hydride and carbon disulfide to give 1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol.
Scientific Research Applications
1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol has been found to have various scientific research applications. One of the main applications is in the field of medicinal chemistry. This compound has been found to have potential as a lead compound for the development of new drugs. It has been found to have anticancer, antifungal, and antibacterial activities. It has also been found to have potential as an anti-inflammatory agent.
properties
IUPAC Name |
1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-8-5-13-9-10-6-3-1-2-4-7(6)11(8)9/h1-4,8,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTXRMKJTFAUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol |
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